molecular formula C14H13N3OS B1662695 bd750 CAS No. 895845-12-2

bd750

Cat. No.: B1662695
CAS No.: 895845-12-2
M. Wt: 271.34 g/mol
InChI Key: QWUHPPCZZXKXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

BD750 is synthesized through a series of chemical reactions involving benzothiazole derivatives. The specific synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general process involves the formation of the benzothiazole ring followed by functionalization to achieve the desired immunosuppressive properties .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product. The compound is typically produced in powder form and can be dissolved in dimethyl sulfoxide (DMSO) for experimental use .

Chemical Reactions Analysis

Types of Reactions

BD750 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products Formed

The major products formed from the reactions involving this compound are typically derivatives with enhanced immunosuppressive properties. These derivatives are further tested for their efficacy in inhibiting T cell proliferation and other biological activities .

Scientific Research Applications

BD750 has a wide range of scientific research applications, including:

Mechanism of Action

BD750 exerts its effects by inhibiting the JAK3/STAT5 signaling pathway. This pathway is crucial for the proliferation and differentiation of T cells. By inhibiting this pathway, this compound induces cell cycle arrest at the G0/G1 phase in activated T cells, thereby preventing their proliferation. The compound specifically inhibits the phosphorylation of STAT5, which is essential for the activation of downstream signaling molecules .

Comparison with Similar Compounds

BD750 is unique among benzothiazole derivatives due to its potent immunosuppressive properties and specific inhibition of the JAK3/STAT5 pathway. Similar compounds include:

This compound stands out due to its high specificity and efficacy in inhibiting T cell proliferation without causing significant cytotoxicity .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-13-9-5-1-2-6-10(9)16-17(13)14-15-11-7-3-4-8-12(11)19-14/h3-4,7-8,16H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUHPPCZZXKXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892686-59-8
Record name 892686-59-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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